Selenium oxychloride

Description

Propriétés

InChI |

InChI=1S/Cl2OSe/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRMPIXWGWLNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

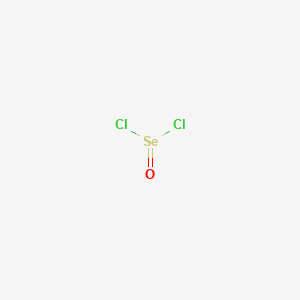

O=[Se](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2OSe, SeOCl2 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Selenium oxydichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_oxydichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884438 | |

| Record name | Selenium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium oxychloride appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Nearly colorless or yellowish liquid. [HSDB], YELLOWISH OR COLOURLESS LIQUID. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 °F at 760 mmHg (EPA, 1998), 180 °C, 176.4 °C | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, toluene, Solubility in water at 20 °C: decomposes, Solubility in water: reaction | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.44 at 60.8 °F (EPA, 1998) - Denser than water; will sink, 2.44 g/cu cm at 16 °C/4 °C, Relative density (water = 1): 2.42 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.7 (air = 1) | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 94.6 °F (EPA, 1998), 0.05 [mmHg], 1 mm Hg at 34.8 °C, Vapor pressure, Pa at 34.8 °C: 132 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Nearly colorless or yellowish liquid | |

CAS No. |

7791-23-3 | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium oxychloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seleninyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G57T5401W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.3 °F (EPA, 1998), 8.5 °C | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0948 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of selenium oxychloride (SeOCl₂). The information is curated for professionals in research and development who require precise and reliable data for experimental design, safety protocols, and chemical synthesis. This document presents quantitative data in a structured format, details the experimental methodologies for their determination, and provides a visual representation of the interplay between these physical characteristics.

Core Physical and Chemical Characteristics

This compound is a highly reactive, corrosive inorganic compound.[1] It is a colorless to pale yellow, fuming liquid with a pungent odor.[1][2] Its utility as a specialized solvent and a chlorinating agent in organic synthesis is well-documented.[3] However, its high reactivity, particularly with water, and its toxicity necessitate careful handling and a thorough understanding of its physical properties.[1][3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | SeOCl₂ | [4] |

| Molecular Weight | 165.87 g/mol | [1][5] |

| Appearance | Colorless to light-yellow fuming liquid | [1][3] |

| Odor | Pungent | [1] |

| Density | 2.44 g/cm³ at 16 °C 2.42 g/mL at 22 °C 2.43 g/mL at 25 °C | [1][2][3] |

| Melting Point | 8.5 °C (47.3 °F) | [1][3][6] |

| Boiling Point | 176.4 - 180 °C (350 - 356 °F) at 760 mmHg | [1][3][5] |

| Vapor Pressure | 0.05 mmHg at 20 °C 1 mmHg at 34.8 °C (94.6 °F) | [1][5][7] |

| Vapor Density | 5.7 (air = 1) | [1] |

| Refractive Index (n_D) | 1.651 at 20 °C | [1][3] |

| Solubility | Decomposes in water to form hydrochloric acid and selenious acid.[1][3] Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, and toluene.[1][3] | [1][3] |

| Thermal Stability | Decomposes upon heating, particularly near its boiling point.[8] At temperatures above 200°C, decomposition begins, yielding hydrogen chloride, selenium dioxide, and various selenium chlorides.[9] | [1][8][9] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of a reactive compound like this compound requires specific and carefully executed experimental protocols. Standard methodologies applicable to such substances are detailed below. All procedures involving this corrosive and toxic material must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Melting Point Determination (Thiele Tube Method)

The melting point of this compound, which is near room temperature, can be determined using a Thiele tube apparatus, a method suitable for small samples.[3][10]

-

Sample Preparation: A small, dry sample of solidified this compound is introduced into a capillary tube, which is then sealed.[5] The solid must be finely powdered and packed to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.[10] This assembly is inserted into a Thiele tube containing a high-boiling inert oil (e.g., silicone oil) so that the sample is positioned midway in the main body of the tube.[2][3]

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a microburner. The tube's design promotes the circulation of the oil via convection currents, ensuring uniform heating.[5] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[3] For a pure substance, this range is typically narrow (0.5-1.0 °C).[5]

Boiling Point Determination (Siwoloboff Method)

The Siwoloboff method is a micro-technique for determining the boiling point of a liquid, which is ideal for minimizing exposure to hazardous substances like this compound.[1][9]

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube (Durham tube).[11]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted (open end down) and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.[11] This assembly is placed in a heating bath, such as a Thiele tube filled with silicone oil.[12]

-

Heating and Observation: The heating bath is heated gently. Initially, trapped air will be expelled from the capillary tube. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube's opening.[9][12]

-

Data Recording: Once a steady stream of bubbles is observed, the heat source is removed. The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[1][11] This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for the precise determination of the density of a liquid.[4][13]

-

Mass of a Dry Pycnometer: A clean, dry pycnometer with its stopper is weighed accurately on an analytical balance (m_pyc).[13][14]

-

Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a known density at a specific temperature (e.g., deionized water). The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is dried, and it is weighed again (m_pyc+ref). The mass of the reference liquid is calculated (m_ref = m_pyc+ref - m_pyc). The exact volume of the pycnometer is then determined (V = m_ref / ρ_ref).[4][14]

-

Measurement with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. The weighing process is repeated to find the mass of the pycnometer filled with the sample (m_pyc+sample). The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc).

-

Density Calculation: The density of the this compound is calculated by dividing the mass of the sample by the predetermined volume of the pycnometer (ρ_sample = m_sample / V).[15] All measurements should be performed at a constant, recorded temperature.[14]

Refractive Index Determination (Abbé Refractometer)

The Abbé refractometer is a standard instrument for measuring the refractive index of liquids.[16][17]

-

Instrument Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism. The two prisms are then closed and clamped together, spreading the liquid into a thin film.[18]

-

Measurement: Light is passed through the sample. While looking through the eyepiece, the user adjusts the control knob until the boundary between the light and dark regions (the critical angle) aligns with the crosshairs in the field of view.[16] If color fringes appear, they are removed using the dispersion compensator.[19]

-

Data Reading: The refractive index is read directly from the instrument's calibrated scale.[19] The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[17] This is typically achieved by circulating water from a constant-temperature bath through the prism jackets.[19]

Interrelation of Physical Properties

The physical properties of this compound are interconnected. The molecular weight and molecular structure influence bulk properties like density and boiling point. Temperature, an external factor, directly affects the state of the substance (solid vs. liquid), its vapor pressure, and its density. These relationships are visualized in the diagram below.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. labcomercial.com [labcomercial.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 7. flinnsci.com [flinnsci.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. che.utah.edu [che.utah.edu]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. scribd.com [scribd.com]

- 16. refractometer.pl [refractometer.pl]

- 17. photonics.com [photonics.com]

- 18. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 19. davjalandhar.com [davjalandhar.com]

Synthesis of Selenium Oxychloride from Selenium Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established methods for the synthesis of selenium oxychloride (SeOCl₂) from selenium dioxide (SeO₂), a crucial precursor for various applications in chemical research and development, including its use as a specialized solvent and a chlorinating agent. This document provides a comparative overview of key synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale production.

Executive Summary

This compound is a highly reactive, colorless to yellowish fuming liquid. Its synthesis from selenium dioxide can be achieved through several pathways, each with distinct advantages and challenges. The most prominent methods involve the reaction of selenium dioxide with thionyl chloride, the dehydration of dichloroselenious acid formed from selenium dioxide and hydrochloric acid, and the direct chlorination of selenium dioxide in a suitable solvent. This guide focuses on providing practical, reproducible experimental procedures for these syntheses, enabling researchers to select the most appropriate method based on available reagents, equipment, and desired product purity.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as reagent availability, desired scale, and safety considerations. Below is a summary of the primary methods starting from selenium dioxide.

| Reaction | Description |

| SeO₂ + SOCl₂ → SeOCl₂ + SO₂ | The reaction of selenium dioxide with thionyl chloride is a common and effective method.[1] It typically requires heating the reactants under reflux, followed by distillation to purify the this compound. |

| SeO₂ + 2HCl → Se(OH)₂Cl₂ → SeOCl₂ + H₂O | This two-step process involves the formation of dichloroselenious acid from selenium dioxide and hydrochloric acid, followed by dehydration to yield this compound.[2] This method is well-documented and provides a high-purity product. |

| SeO₂ + Cl₂ (in CCl₄) → SeOCl₂ | Passing chlorine gas through a suspension of selenium dioxide in a solvent like carbon tetrachloride can produce this compound.[1] However, this method may result in moderate yields due to potential side reactions.[3] |

| SeO₂ + SeCl₄ → 2SeOCl₂ | This is a redistribution reaction between selenium dioxide and selenium tetrachloride.[2] |

Experimental Protocols

The following sections provide detailed experimental procedures for two primary methods of synthesizing this compound from selenium dioxide.

Method 1: Dehydration of Dichloroselenious Acid

This procedure is adapted from Smith, G. B. L., and Jackson, J. in Inorganic Syntheses, Vol. 3, pp. 130-137 (1950).

Reaction:

-

SeO₂ + 2HCl → Se(OH)₂Cl₂

-

Se(OH)₂Cl₂ → SeOCl₂ + H₂O

Materials and Equipment:

-

Selenium dioxide (SeO₂), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Formation of Dichloroselenious Acid: Place 111 g (1.0 mole) of anhydrous selenium dioxide in a 500-mL three-necked flask equipped with a dropping funnel and a gas inlet tube. Cool the flask in an ice bath. Slowly add 200 mL of concentrated hydrochloric acid from the dropping funnel while stirring. After the addition is complete, pass dry hydrogen chloride gas through the solution for one hour to ensure the complete formation of dichloroselenious acid.

-

Dehydration: Replace the gas inlet tube and dropping funnel with a reflux condenser and a thermometer. Add 200 mL of concentrated sulfuric acid to the flask. Heat the mixture gently. The this compound will begin to distill.

-

Purification: Collect the distillate, which is crude this compound. For further purification, redistill the product. The boiling point of pure this compound is 177.2 °C.[2]

Quantitative Data:

| Parameter | Value |

| Moles of SeO₂ | 1.0 mol |

| Volume of Conc. HCl | 200 mL |

| Volume of Conc. H₂SO₄ | 200 mL |

| Reported Yield | Approximately 85-90% |

| Boiling Point of SeOCl₂ | 177.2 °C |

Method 2: Reaction with Thionyl Chloride

This protocol is based on general procedures found in the literature.[1]

Reaction: SeO₂ + SOCl₂ → SeOCl₂ + SO₂

Materials and Equipment:

-

Selenium dioxide (SeO₂), anhydrous

-

Thionyl chloride (SOCl₂), freshly distilled

-

Round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place a stoichiometric amount of anhydrous selenium dioxide. Add a slight excess of freshly distilled thionyl chloride. Equip the flask with a reflux condenser protected by a calcium chloride drying tube to prevent the ingress of moisture.

-

Reflux: Heat the mixture to reflux. The reaction time can vary, but a period of approximately 5 hours is often cited for completion. The reaction mixture may solidify as selenium tetrachloride is formed as an intermediate.

-

Purification: After the reflux period, allow the mixture to cool. The this compound can be purified by vacuum distillation. Given that this compound can decompose at its atmospheric boiling point, distillation under reduced pressure is recommended.

Quantitative Data:

| Parameter | Recommended Value |

| Molar Ratio SeO₂:SOCl₂ | 1 : 1.1 (slight excess of SOCl₂) |

| Reaction Temperature | Reflux temperature of SOCl₂ (76 °C) |

| Reaction Time | ~ 5 hours |

| Expected Yield | High (specific yields vary) |

| Purification Method | Vacuum Distillation |

Process Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via dehydration of dichloroselenious acid.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Safety Considerations

Selenium compounds are highly toxic.[1] this compound is corrosive and can cause severe burns upon contact with skin.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving this compound should be conducted under anhydrous conditions as it reacts with water.[1]

This guide provides a foundation for the synthesis of this compound from selenium dioxide. Researchers should consult the primary literature for further details and safety information before undertaking these procedures.

References

selenium oxychloride CAS number and identifiers

An In-depth Technical Guide to Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SeOCl₂) is a highly reactive inorganic compound with the CAS Number 7791-23-3.[1][2][3][4][5] It is a colorless to yellowish, fuming liquid that serves as a powerful solvent and a chlorinating agent in various chemical syntheses.[4][5][6] Structurally, it is a pyramidal molecule, analogous to thionyl chloride (SOCl₂).[1] Its high dielectric constant and specific conductance make it an interesting, albeit challenging, non-aqueous solvent.[1] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis protocols, reactivity, and safety considerations, tailored for professionals in research and development.

Chemical Identifiers and Nomenclature

Accurate identification is critical for regulatory compliance and safety. This compound is known by several names and is registered under various chemical identification systems.

| Identifier Type | Value |

| CAS Number | 7791-23-3[1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | Seleninyl chloride, Seleninyl dichloride, Selenium(IV) oxychloride, Dichlorooxoselenium[1][2][3][5][7] |

| Molecular Formula | SeOCl₂[1][5][8] |

| InChI | InChI=1S/Cl2OSe/c1-4(2)3[1][5] |

| InChIKey | LIRMPIXWGWLNND-UHFFFAOYSA-N[1][5] |

| SMILES | O=--INVALID-LINK--Cl[1][5] |

| EC Number | 232-244-0[1][3] |

| UN Number | 2879[2][3] |

| RTECS Number | VS7000000[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its applications and handling requirements. It is a dense, corrosive liquid that is insoluble in water, with which it reacts.[2][3][6]

| Property | Value |

| Molar Mass | 165.87 g/mol [1][3] |

| Appearance | Colorless to yellowish, fuming liquid[4][6][7] |

| Density | 2.42 - 2.44 g/mL[6][8] |

| Melting Point | 8.5 - 10.9 °C[1][6] |

| Boiling Point | 176.4 - 180 °C (decomposes)[1][6][8] |

| Vapor Pressure | 1 mmHg at 94.6°F (34.8°C)[2] |

| Vapor Density | 5.7 (air = 1)[3] |

| Refractive Index (n_D²⁰) | 1.651[1][6][8] |

| Solubility | Miscible with carbon tetrachloride, chloroform, carbon disulfide, benzene, and toluene.[3][6][8] Insoluble in water.[2][3][6] |

Synthesis and Experimental Protocols

This compound can be prepared via several methods. Below are detailed protocols for the most common laboratory-scale syntheses.

Diagram of Synthesis Pathways

Caption: Common laboratory synthesis routes for this compound.

Protocol 1: Dehydration of Dichloroselenious Acid[1]

This method involves two main steps and is a common route for preparation.

-

Formation of Dichloroselenious Acid : Selenium dioxide (SeO₂) is treated with two equivalents of hydrochloric acid (HCl).

-

SeO₂ + 2 HCl → Se(OH)₂Cl₂

-

-

Dehydration : The resulting dichloroselenious acid is then dehydrated to yield this compound and water.

-

Se(OH)₂Cl₂ → SeOCl₂ + H₂O

-

-

Purification : The crude product is purified by distillation under reduced pressure to prevent decomposition.[9]

Protocol 2: From Selenium Dioxide and Thionyl Chloride[6][8]

This protocol offers a direct conversion using a common laboratory reagent.

-

Reaction Setup : A flask is charged with selenium dioxide (SeO₂) and an excess of thionyl chloride (SOCl₂).

-

Heating : The mixture is heated, typically under reflux, to drive the reaction to completion.

-

Distillation : this compound is separated from the reaction mixture by fractional distillation.

Protocol 3: Direct Union in Carbon Tetrachloride[6][10]

This method involves the direct combination of selenium tetrachloride and selenium dioxide.

-

Preparation of SeCl₄ : Selenium tetrachloride (SeCl₄) is first prepared by passing chlorine gas (Cl₂) into a suspension of elemental selenium in carbon tetrachloride (CCl₄).[10]

-

Reaction : The resulting SeCl₄ is then reacted with selenium dioxide (SeO₂) in the same solvent.

-

Solvent Removal & Purification : The CCl₄ solvent is removed, and the final product is purified by distillation.

Chemical Reactivity and Applications

This compound is a versatile yet hazardous reagent. Its reactivity profile makes it useful as a specialized solvent and a reactant in organic and inorganic synthesis.

Diagram of Chemical Reactivity

Caption: Reactivity profile of this compound with various substances.

-

Reaction with Water : It reacts with water or moist air, decomposing to form hydrochloric acid and selenious acid.[2][6] This reaction is vigorous and produces corrosive fumes.[11]

-

Solvent Properties : SeOCl₂ is an excellent solvent for many substances, including synthetic phenolic resins and numerous non-metals like sulfur, selenium, arsenic, and iodine.[5][6][9]

-

Chlorinating Agent : It is used as a chlorinating agent in organic synthesis.[5][6] For example, it can be used to prepare α-chloro ketones from ketones.[6]

-

Violent Reactions : this compound reacts explosively or violently with several substances, including:

Safety and Toxicology

This compound is extremely toxic and corrosive, requiring stringent safety protocols during handling and storage.

Diagram of Hazard and Emergency Response

Caption: Logical workflow for exposure, symptoms, and first aid for SeOCl₂.

Toxicity Data

| Hazard Classification | Details |

| GHS Pictograms | GHS05 (Corrosive), GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[1] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged exposure), H410 (Very toxic to aquatic life with long lasting effects)[1][11] |

| NFPA 704 Diamond | Health: 3, Flammability: 0, Instability: 1[1] |

| Acute Toxicity (Oral) | Toxic if swallowed.[11] |

| Acute Toxicity (Dermal) | May be fatal if absorbed through the skin.[7] An application of 0.01 cc to the skin of rabbits can cause death in under 24 hours.[6] |

| Acute Toxicity (Inhalation) | Toxic if inhaled; causes corrosive irritation to the respiratory tract and may lead to pulmonary edema.[7][11] |

| LDLo (Lowest Published) | 2 mg/kg (rabbit, dermal)[1] |

Handling and Storage

-

Handling : Work should be conducted in a well-ventilated area, preferably within a fume hood.[11][12][13] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and protective clothing.

-

Storage : Store in a dry, cool, and well-ventilated place, separated from incompatible materials such as water, strong bases, potassium, phosphorus, and metal oxides.[6][11][12] Containers should be kept tightly closed.[12]

-

Spills : In case of a spill, absorb with dry sand or an inert absorbent. Do not use water.[12] Ensure the area is isolated and ventilated.[2]

Chronic Exposure Effects

Chronic exposure to selenium compounds may lead to a condition known as selenosis, characterized by hair and nail loss, skin lesions, garlic-like breath, metallic taste, and abnormalities of the nervous system.[7] It may also cause damage to the liver and kidneys.[4][7]

References

- 1. Selenium oxydichloride - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | SeOCl2 | CID 24647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. CAS 7791-23-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 7791-23-3 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound [drugfuture.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [wap.guidechem.com]

Unveiling the Architecture of Seleninyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular geometry of seleninyl chloride (SeOCl₂), a reactive inorganic compound with significant applications in organic synthesis. A comprehensive understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic pathways, and ensuring safe handling. This document provides a detailed overview of its geometric parameters, the experimental techniques used for their determination, and the theoretical framework that underpins its structure.

Molecular Geometry and Spectroscopic Data

Seleninyl chloride adopts a trigonal pyramidal molecular geometry.[1][2] This arrangement is a consequence of the central selenium atom being bonded to one oxygen atom and two chlorine atoms, in addition to possessing one lone pair of electrons. The electron geometry, which considers both bonding and non-bonding electron pairs, is tetrahedral.[1] The central selenium atom is considered to be sp³ hybridized.[1]

The precise bond angles and bond lengths of seleninyl chloride have been determined experimentally through gas electron diffraction studies.[3] These quantitative parameters are summarized in the table below.

| Parameter | Value |

| Se-O Bond Length | 1.612 ± 0.005 Å |

| Se-Cl Bond Length | 2.204 ± 0.005 Å |

| Cl-Se-O Bond Angle | 105.8 ± 0.7° |

| Cl-Se-Cl Bond Angle | 96.8 ± 0.7° |

Table 1: Experimentally Determined Molecular Geometry of Seleninyl Chloride[3]

Experimental Determination: Gas Electron Diffraction

The molecular structure of seleninyl chloride was elucidated using gas electron diffraction (GED). This powerful technique provides detailed information about the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid states.

Methodology

While the specific experimental report for seleninyl chloride is not publicly available, the methodology can be inferred from similar studies on related selenium compounds, such as selenium dichloride (SeCl₂). The general protocol for a gas electron diffraction experiment is as follows:

-

Sample Introduction: A gaseous sample of seleninyl chloride is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. These electrons are scattered by the electrostatic potential of the atoms within the seleninyl chloride molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically, a photographic plate). The intensity of these rings varies as a function of the scattering angle.

-

Data Acquisition and Processing: The diffraction intensities are measured and corrected for experimental factors. The resulting data is a function of the momentum transfer, s.

-

Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for various molecular geometries. A least-squares refinement process is used to determine the bond lengths, bond angles, and vibrational amplitudes that provide the best fit to the experimental data.

Theoretical Framework: VSEPR Theory

The trigonal pyramidal shape of seleninyl chloride can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. This model is based on the principle that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thus minimizing electrostatic repulsion.

The logical workflow for applying VSEPR theory to predict the shape of seleninyl chloride is illustrated in the diagram below.

Molecular Structure Visualization

The following diagram provides a three-dimensional representation of the molecular structure of seleninyl chloride, illustrating its trigonal pyramidal geometry.

References

An In-depth Technical Guide to the Hazards and Toxicity Profile of Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium oxychloride (SeOCl₂) is a highly reactive and corrosive inorganic compound with a complex hazard profile. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological effects, and associated hazards. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or encounter this substance. This document synthesizes available data on its toxicity, including acute and chronic health effects, and outlines essential safety and handling protocols. Particular emphasis is placed on its corrosive nature, high toxicity upon contact and inhalation, and its violent reactivity with water.

Chemical and Physical Properties

This compound is a colorless to yellowish, fuming liquid that is denser than water and insoluble in it.[1][2][3] Its high reactivity stems from its chemical structure and the presence of the reactive Se-Cl bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | SeOCl₂ | [2][4] |

| Molecular Weight | 165.87 g/mol | [1][2][4] |

| Appearance | Colorless to yellowish fuming liquid | [1][2][3][5] |

| Odor | Chlorine-like | [6] |

| Density | 2.42 - 2.44 g/mL at 20-22 °C | [1][3][4] |

| Melting Point | 8.5 - 10.9 °C (47.3 - 51.6 °F) | [1][3][7] |

| Boiling Point | 176.4 - 180 °C (350 - 356 °F) | [1][3][4][6] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |

| Vapor Density | 5.7 (air = 1) | [6] |

| Solubility | Insoluble in water; soluble in carbon disulfide, carbon tetrachloride, chloroform, and benzene. | [3] |

| Reactivity | Reacts violently with water, moist air, powdered antimony, phosphorus, and potassium. | [1][3] |

Reactivity and Chemical Hazards

This compound is a highly reactive and hazardous substance. Its most significant chemical hazard is its violent reaction with water and moist air, which produces corrosive and toxic fumes, including hydrochloric acid and selenious acid.[1][3] This reactivity necessitates stringent handling and storage in a dry, inert atmosphere.

Upon heating to decomposition, it emits highly toxic fumes of chloride and selenium.[3] It is incompatible with a range of substances, including:

A visual representation of its reaction with water is provided below.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Selenium [iloencyclopaedia.org]

- 4. nj.gov [nj.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Historical Synthesis of Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of selenium oxychloride (SeOCl₂), a reactive inorganic compound with applications as a solvent and chlorinating agent. The following sections provide detailed experimental protocols for key historical syntheses, a comparative summary of quantitative data, and visualizations of the experimental workflows.

Introduction

This compound, also known as seleninyl chloride, is a colorless to yellowish, fuming liquid that has been a subject of chemical investigation for over a century. Its high dielectric constant and reactivity have made it a compound of interest in various chemical syntheses. The earliest methods for its preparation were developed in the late 19th and early 20th centuries, laying the groundwork for the production of this versatile reagent. This document serves as a comprehensive resource on these foundational synthetic routes.

Historical Synthetic Methods and Experimental Protocols

Several distinct methods for the preparation of this compound have been documented in historical chemical literature. The following protocols are based on original publications and established chemical handbooks.

Redistribution Reaction of Selenium Dioxide and Selenium Tetrachloride

This method, considered one of the original syntheses, involves the reaction between selenium dioxide (SeO₂) and selenium tetrachloride (SeCl₄).[1]

Reaction:

SeO₂ + SeCl₄ → 2SeOCl₂

Experimental Protocol:

-

Reactants: Selenium dioxide (SeO₂) and selenium tetrachloride (SeCl₄) in equimolar amounts.

-

Procedure: The solid reactants are mixed in a reaction vessel equipped with a reflux condenser to prevent the loss of volatile components. The reaction can be initiated by gentle heating. A key aspect of an early patented version of this method is the use of pre-existing this compound as a solvent to facilitate the reaction between the solid starting materials.[1] The mixture is heated until the reaction is complete, indicated by the formation of a homogenous liquid.

-

Purification: The crude this compound is then purified by distillation.

Dehydration of Dichloroselenious Acid

A common and practical laboratory-scale synthesis involves the formation of dichloroselenious acid (H₂SeO₃Cl₂) as an intermediate, followed by its dehydration.[2]

Reactions:

-

SeO₂ + 2HCl → H₂SeO₃Cl₂ (or SeO₂·2HCl)

-

H₂SeO₃Cl₂ + H₂SO₄ → SeOCl₂ + H₂SO₄·H₂O

Experimental Protocol (Adapted from Smith and Jackson, Inorganic Syntheses, 1950): [2]

-

Apparatus: A reaction flask equipped with a gas inlet tube, a dropping funnel, and an outlet connected to a gas absorption trap.

-

Procedure:

-

Place 111 g (1 mole) of selenium dioxide in the reaction flask.

-

Pass a stream of dry hydrogen chloride gas over the selenium dioxide with cooling until the theoretical weight gain of 73 g (2 moles of HCl) is achieved. This forms dichloroselenious acid as a yellowish-white solid.

-

Slowly add 200 g of concentrated sulfuric acid to the flask from the dropping funnel. The mixture will warm up, and this compound will begin to distill.

-

Gently heat the reaction mixture to complete the distillation of the this compound.

-

-

Purification: The distilled product can be further purified by fractional distillation.

Reaction of Thionyl Chloride with Selenium Dioxide

This method utilizes thionyl chloride (SOCl₂) as a chlorinating and dehydrating agent for selenium dioxide.

Reaction:

SOCl₂ + SeO₂ → SeOCl₂ + SO₂

Experimental Protocol:

-

Reactants: Thionyl chloride (SOCl₂) and selenium dioxide (SeO₂).

-

Procedure: Selenium dioxide is placed in a flask with a reflux condenser. Thionyl chloride is added, and the mixture is heated. The reaction produces this compound and sulfur dioxide gas, which is vented through a proper scrubbing system. The reaction mixture is typically refluxed for several hours to ensure complete conversion.[3]

-

Purification: The resulting liquid is purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials or byproducts.[3]

Chlorination of Selenium Dioxide in a Suspension

This method involves the direct chlorination of a suspension of selenium dioxide in an inert solvent.[4]

Reaction:

2SeO₂ + 2Cl₂ → 2SeOCl₂ + O₂

Experimental Protocol (Adapted from Lenher, J. Am. Chem. Soc., 1920): [4]

-

Reactants: Selenium dioxide (SeO₂) and chlorine gas (Cl₂).

-

Solvent: Carbon tetrachloride (CCl₄).

-

Procedure: A suspension of finely powdered selenium dioxide in carbon tetrachloride is prepared in a reaction vessel. A stream of dry chlorine gas is passed through the suspension with vigorous stirring. The reaction proceeds at room temperature.

-

Purification: After the reaction is complete, the unreacted selenium dioxide is removed by filtration. The this compound is then isolated by fractional distillation of the filtrate to remove the carbon tetrachloride solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical preparation methods of this compound.

| Method | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Typical Yield (%) | Boiling Point (°C) | Density (g/mL) |

| Redistribution Reaction | SeO₂, SeCl₄ | 1:1 | Not specified in historical accounts | ~176-180 | ~2.42 |

| Dehydration of Dichloroselenious Acid | SeO₂, HCl, H₂SO₄ | 1:2 (SeO₂:HCl) | ~90% | 177.2 | 2.42 |

| Reaction with Thionyl Chloride | SOCl₂, SeO₂ | Excess SOCl₂ often used | ~85-95% | ~176-180 | 2.42 |

| Chlorination of SeO₂ Suspension | SeO₂, Cl₂ in CCl₄ | Stoichiometric or excess Cl₂ | Not specified in historical accounts | ~176-180 | 2.42 |

Note: Yields and specific conditions can vary based on the exact experimental setup and scale.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key historical preparation methods for this compound.

Caption: Workflow for the synthesis of this compound via the dehydration of dichloroselenious acid.

References

An In-depth Technical Guide to the Stability and Decomposition of Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium oxychloride (SeOCl₂) is a highly reactive, colorless to yellowish fuming liquid with the chemical formula SeOCl₂.[1] It is a powerful solvent and chlorinating agent. This guide provides a comprehensive overview of the stability of this compound and its decomposition products under various conditions. Due to its hazardous nature, a thorough understanding of its reactivity is crucial for safe handling and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | SeOCl₂ | [1] |

| Molar Mass | 165.87 g/mol | [1] |

| Appearance | Colorless to yellowish fuming liquid | [1] |

| Density | 2.42 g/mL at 22°C | |

| Melting Point | 8.5 °C | |

| Boiling Point | 176.4 °C (decomposes) | |

| Solubility | Decomposes in water. Soluble in carbon disulfide, carbon tetrachloride, chloroform, benzene, and toluene. |

Stability and Decomposition

This compound is a thermally unstable compound and is highly susceptible to hydrolysis. It is also reactive with a variety of other chemical substances.

Thermal Decomposition

This compound decomposes upon heating. Some sources suggest that decomposition begins at its boiling point of 176.4°C. When heated to decomposition, it emits highly toxic fumes of hydrogen chloride, selenium, and selenium oxides.[1] At elevated temperatures, it acts as a strong oxidizing agent, yielding a chloride, selenium dioxide, and diselenium dichloride.

The thermal decomposition pathway can be represented as follows:

Caption: Thermal decomposition pathway of this compound.

Hydrolysis

This compound reacts violently with water and moist air, decomposing to form hydrochloric acid and selenious acid (H₂SeO₃), which is in equilibrium with selenium dioxide (SeO₂) and water.[2] This reaction is vigorous and exothermic.

The hydrolysis reaction can be summarized as:

SeOCl₂ (l) + 2H₂O (l) → H₂SeO₃ (aq) + 2HCl (g)

Caption: Hydrolysis of this compound.

Photochemical Decomposition

There is currently no readily available information in the scientific literature regarding the photochemical stability and decomposition of this compound. Given its reactivity, it is plausible that it may be sensitive to ultraviolet (UV) radiation, but dedicated studies are required to confirm this and identify the photodecomposition products.

Decomposition Products

The primary decomposition products of this compound are summarized in Table 2.

Table 2: Decomposition Products of this compound

| Condition | Products | References |

| Thermal Decomposition | Hydrogen Chloride (HCl), Selenium Dioxide (SeO₂), Selenium (Se), Diselenium Dichloride (Se₂Cl₂) | [1] |

| Hydrolysis | Hydrochloric Acid (HCl), Selenious Acid (H₂SeO₃) / Selenium Dioxide (SeO₂) | [2] |

Experimental Protocols

Disclaimer: The following are proposed experimental protocols synthesized from general laboratory procedures for handling hazardous materials and studying chemical decomposition. No specific, validated experimental protocols for the decomposition of this compound were found in the reviewed literature. These procedures should only be carried out by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Proposed Protocol for Thermal Decomposition Analysis

This protocol outlines a conceptual approach using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to study the thermal decomposition of this compound.

Objective: To determine the thermal stability of this compound and identify its gaseous decomposition products.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a coupled Mass Spectrometer (MS)

-

Inert sample pans (e.g., platinum or alumina)

-

Glove box or fume hood for sample preparation

-

Gas-tight syringe for sample handling

-

Inert carrier gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation (inside a glove box or fume hood):

-

Carefully transfer a small, accurately weighed amount (typically 1-5 mg) of this compound into an inert TGA sample pan using a gas-tight syringe.

-

-

TGA-MS Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert carrier gas to remove any air and moisture.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

Continuously monitor the sample weight as a function of temperature (TGA curve).

-

Simultaneously, analyze the evolved gases using the coupled mass spectrometer to identify the decomposition products by their mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset and completion temperatures of decomposition.

-

Analyze the MS data to identify the gaseous decomposition products and their evolution profiles as a function of temperature.

-

Caption: Proposed workflow for thermal decomposition analysis.

Proposed Protocol for Hydrolysis Study

This protocol describes a method to observe the products of this compound hydrolysis using spectroscopic techniques.

Objective: To identify the products of the reaction between this compound and water.

Apparatus:

-

Schlenk line or glove box

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Infrared (IR) spectrometer with a gas cell

-

Raman spectrometer

-

pH meter

Procedure:

-

Reaction Setup (under inert atmosphere):

-

Place a magnetic stir bar in a dry round-bottom flask.

-

Seal the flask with a septum.

-

Carefully add a small amount of deionized water to the flask.

-

Connect the flask to a gas cell for IR spectroscopy.

-

-

Reaction:

-

Slowly add a small, known amount of this compound to the water with vigorous stirring. Caution: The reaction is highly exothermic and will generate corrosive HCl gas.

-

-

Product Analysis:

-

Gaseous Products: Analyze the gas in the headspace and the gas cell using IR spectroscopy to detect the characteristic vibrational bands of HCl.

-

Aqueous Products:

-

Carefully measure the pH of the resulting solution to confirm the formation of an acid.

-

Analyze the aqueous solution using Raman spectroscopy to identify the vibrational modes of selenious acid.

-

-

Safety and Handling

This compound is extremely toxic and corrosive. It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation of vapors can be fatal. All handling of this compound must be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including:

-

Chemical-resistant gloves (e.g., butyl rubber)

-

Chemical splash goggles and a face shield

-

A lab coat and closed-toe shoes

-

In case of potential inhalation exposure, a respirator with an appropriate cartridge for acid gases and inorganic compounds should be used.

Store this compound in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases, metals, and organic compounds.

Conclusion

This compound is a highly reactive and hazardous compound that readily decomposes under thermal stress and in the presence of water. Its thermal decomposition yields toxic gases and other selenium-containing compounds. Hydrolysis produces corrosive hydrochloric acid and selenious acid. A thorough understanding of these decomposition pathways and the implementation of stringent safety protocols are essential for the safe handling and utilization of this compound in any research or industrial setting. Further research is needed to elucidate its photochemical stability.

References

Solubility of Selenium Oxychloride in Non-Aqueous Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of selenium oxychloride (SeOCl₂) in non-aqueous solvents. Due to its high reactivity, particularly with water, understanding its behavior in anhydrous media is critical for its application in synthesis and as a specialized solvent. This document summarizes known solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various non-aqueous solvents based on available information.

| Solvent | Chemical Formula | Qualitative Solubility | Citations |

| Carbon Tetrachloride | CCl₄ | Miscible | [1][2][3] |

| Chloroform | CHCl₃ | Miscible | [1][2][3] |

| Carbon Disulfide | CS₂ | Miscible | [1][2][3] |

| Benzene | C₆H₆ | Miscible | [1][2][3] |

| Toluene | C₇H₈ | Miscible | [1][2] |

Experimental Protocol: Determination of Quantitative Solubility of this compound

Given the absence of readily available quantitative data, researchers may need to determine the solubility of this compound in a specific non-aqueous solvent for their applications. The following protocol outlines a gravimetric method for this purpose, incorporating necessary safety precautions due to the hazardous nature of this compound.

2.1. Safety Precautions

This compound is highly toxic, corrosive, and reacts violently with water.[3] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles, is mandatory. An emergency shower and eyewash station must be readily accessible.[4][5]

2.2. Materials and Equipment

-

Anhydrous this compound (≥99% purity)

-

Anhydrous non-aqueous solvent of interest (e.g., carbon tetrachloride, benzene)

-

Drying tube with a suitable desiccant (e.g., calcium chloride)

-

Inert gas (e.g., argon or nitrogen) supply with a manifold

-

Schlenk line or glove box

-

Temperature-controlled bath (e.g., water or oil bath)

-

Stir plate and magnetic stir bars

-

Glassware (e.g., Schlenk flask, graduated cylinders, pipettes), oven-dried and cooled under an inert atmosphere

-

Syringes and needles for inert atmosphere transfer

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus suitable for air-sensitive techniques (e.g., cannula filtration or a filter stick)

2.3. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Under a continuous flow of inert gas, add a precisely weighed amount of the anhydrous non-aqueous solvent to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Slowly add an excess of this compound to the solvent while stirring. The addition should be done cautiously as the dissolution process may be exothermic.

-

Seal the flask and place it in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved this compound at the bottom of the flask indicates that a saturated solution has been formed.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry flask using a gas-tight syringe or by cannula filtration under a positive pressure of inert gas. This step is critical to avoid transferring any undissolved solid.

-

-

Determination of Solute Mass:

-

Weigh the flask containing the known volume of the saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or under reduced pressure. Care must be taken to avoid any loss of this compound due to aerosol formation. The evaporation should be conducted in the fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the flask minus the initial tare mass of the flask.

-

The solubility can then be calculated in grams per 100 mL of solvent or in other desired units.

-

Visualization of Workflows and Relationships

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. ijamtes.org [ijamtes.org]

- 3. [PDF] Determination of Organic and Inorganic Selenium Species Using HPLC-ICP-MS Application | Semantic Scholar [semanticscholar.org]

- 4. Simple and useful method for determination of inorganic selenium species in real samples based on UV-VIS spectroscopy in a micellar medium - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Autoionization of Liquid Selenium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid selenium oxychloride (SeOCl₂) is a highly polar, non-aqueous inorganic solvent that has garnered significant interest in various chemical research fields due to its unique physical and chemical properties. Among its most notable characteristics is its ability to undergo autoionization, a process of self-dissociation into ionic species. This intrinsic ionization contributes significantly to its high dielectric constant and electrical conductivity, making it a valuable medium for studying ionic reactions and as a solvent for polar compounds.[1][2][3] This technical guide provides a comprehensive overview of the autoionization of liquid this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical processes.

Core Concepts: The Autoionization Equilibrium

The autoionization of liquid this compound is an equilibrium process where neutral SeOCl₂ molecules dissociate into a cationic and an anionic species. The most commonly accepted equilibrium is as follows[1][4]:

2SeOCl₂ ⇌ SeOCl⁺ + SeOCl₃⁻

This equilibrium is analogous to the autoionization of water, although the nature of the resulting ions is distinctly different. The solvato-cation, SeOCl⁺, and the solvato-anion, SeOCl₃⁻, are responsible for the electrical conductivity of the pure liquid. Some literature also proposes the formation of dimeric cationic species, such as (SeO)₂Cl₃⁺, through bridging interactions.[1]

Quantitative Data

The extent of autoionization and the resulting physicochemical properties have been the subject of several investigations. The key quantitative parameters are summarized in the table below.

| Property | Value | Temperature (°C) | Reference |

| Specific Conductivity (κ) | 2.0 x 10⁻⁵ S/cm | 25 | |